Cas no 16574-53-1 ((4-fluorophenyl)(3-nitrophenyl)methanone)
(4-fluorophenyl)(3-nitrophenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- (4-fluorophenyl)(3-nitrophenyl)methanone
- (4-fluorophenyl)-(3-nitrophenyl)methanone
- 4-FLUORO-3'-NITROBENZOPHENONE
- 4-fluorophenyl 3-nitrophenyl ketone
- m-Nitro-p'-fluorbenzophenon
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- MDL: MFCD02260384
- Inchi: InChI=1S/C13H8FNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H
- InChI Key: AOHVHRTYAQSPFQ-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)F
Computed Properties
- Exact Mass: 245.04900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 62.89000
- LogP: 3.48810
(4-fluorophenyl)(3-nitrophenyl)methanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
(4-fluorophenyl)(3-nitrophenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 201638-1g |
4-fluoro-3'-nitrobenzophenone |
16574-53-1 | 97% | 1g |
£340.00 | 2022-02-28 | |
| Fluorochem | 201638-2g |
4-fluoro-3'-nitrobenzophenone |
16574-53-1 | 97% | 2g |
£624.00 | 2022-02-28 | |
| Fluorochem | 201638-5g |
4-fluoro-3'-nitrobenzophenone |
16574-53-1 | 97% | 5g |
£1120.00 | 2022-02-28 | |
| abcr | AB361774-1 g |
4-Fluoro-3'-nitrobenzophenone, 97%; . |
16574-53-1 | 97% | 1 g |
€615.50 | 2023-07-19 | |
| abcr | AB361774-2 g |
4-Fluoro-3'-nitrobenzophenone, 97%; . |
16574-53-1 | 97% | 2 g |
€1,065.20 | 2023-07-19 | |
| abcr | AB361774-5 g |
4-Fluoro-3'-nitrobenzophenone, 97%; . |
16574-53-1 | 97% | 5 g |
€1,845.60 | 2023-07-19 | |
| abcr | AB361774-1g |
4-Fluoro-3'-nitrobenzophenone, 97%; . |
16574-53-1 | 97% | 1g |
€614.70 | 2025-04-20 | |
| abcr | AB361774-2g |
4-Fluoro-3'-nitrobenzophenone, 97%; . |
16574-53-1 | 97% | 2g |
€1064.00 | 2025-04-20 | |
| abcr | AB361774-5g |
4-Fluoro-3'-nitrobenzophenone, 97%; . |
16574-53-1 | 97% | 5g |
€1843.90 | 2025-04-20 | |
| A2B Chem LLC | AA88366-1g |
4-Fluoro-3'-nitrobenzophenone |
16574-53-1 | 97% | 1g |
$423.00 | 2024-04-20 |
(4-fluorophenyl)(3-nitrophenyl)methanone Suppliers
(4-fluorophenyl)(3-nitrophenyl)methanone Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on (4-fluorophenyl)(3-nitrophenyl)methanone
Introduction to (4-Fluorophenyl)(3-Nitrophenyl)methanone (CAS No. 16574-53-1)
(4-Fluorophenyl)(3-nitrophenyl)methanone, also known by its CAS number 16574-53-1, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical research. This compound is characterized by its unique molecular structure, which consists of a fluorinated and a nitro-substituted phenyl group attached to a ketone moiety. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula of (4-Fluorophenyl)(3-Nitrophenyl)methanone is C13H8FO3N, and its molecular weight is approximately 241.20 g/mol. The compound is typically a white to off-white crystalline solid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane, acetone, and ethanol. These properties make it suitable for various synthetic transformations and analytical techniques.
In the pharmaceutical industry, (4-Fluorophenyl)(3-Nitrophenyl)methanone has gained attention due to its potential as a building block for the development of novel drugs. Recent studies have explored its use in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer activities. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the synthesis of a series of derivatives from (4-Fluorophenyl)(3-Nitrophenyl)methanone that exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
The presence of the fluorine atom in the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, which are crucial factors for drug design. Additionally, the nitro group can be reduced to an amino group under appropriate conditions, providing a versatile platform for further functionalization. This flexibility has been leveraged in the development of prodrugs that are activated by specific enzymes in target tissues.
In materials science, (4-Fluorophenyl)(3-Nitrophenyl)methanone has been investigated for its potential applications in organic electronics and photovoltaic devices. The electronic properties of this compound make it suitable for use as an electron acceptor in organic solar cells. A study published in Advanced Materials in 2021 demonstrated that derivatives of (4-Fluorophenyl)(3-Nitrophenyl)methanone could significantly improve the power conversion efficiency of organic photovoltaic devices by enhancing charge separation and transport.
The synthesis of (4-Fluorophenyl)(3-Nitrophenyl)methanone can be achieved through various routes, including Friedel-Crafts acylation and Claisen condensation reactions. One common method involves the reaction of 4-fluorobenzoyl chloride with 3-nitrobenzeneboronic acid in the presence of a palladium catalyst. This approach offers high yields and good purity, making it suitable for large-scale production.
Safety considerations are essential when handling (4-Fluorophenyl)(3-Nitrophenyl)methanone. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to avoid skin contact and inhalation. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE) such as gloves and safety goggles.
In conclusion, (4-Fluorophenyl)(3-Nitrophenyl)methanone (CAS No. 16574-53-1) is a multifunctional compound with diverse applications in pharmaceuticals, materials science, and chemical research. Its unique molecular structure and versatile reactivity make it an attractive candidate for further exploration and development. As ongoing research continues to uncover new possibilities, this compound is likely to play an increasingly important role in advancing various scientific fields.
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